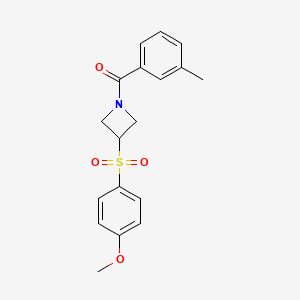

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(m-tolyl)methanone

Beschreibung

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(m-tolyl)methanone is a synthetic organic compound featuring a central azetidine ring substituted with a 4-methoxyphenylsulfonyl group and a meta-tolyl (m-tolyl) methanone moiety. The sulfonyl group (SO₂) linked to the 4-methoxyphenyl substituent introduces polarity and hydrogen-bonding capacity, which may influence solubility and metabolic stability . The m-tolyl methanone moiety contributes hydrophobic interactions, balancing the compound’s physicochemical profile.

While direct crystallographic data for this compound are absent in the provided evidence, analogous azetidine-containing structures (e.g., AZD1979) exhibit well-defined conformational preferences in crystal lattices, suggesting that the sulfonyl and methanone groups may stabilize specific molecular geometries . Synthetic routes for similar compounds involve multi-step protocols, such as nucleophilic substitution or coupling reactions, though the exact methodology for this compound remains unspecified .

Eigenschaften

IUPAC Name |

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-13-4-3-5-14(10-13)18(20)19-11-17(12-19)24(21,22)16-8-6-15(23-2)7-9-16/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUMWWLDJACQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Azetidine Ring Formation via β-Lactam Reduction

The azetidine core is most efficiently constructed through the reduction of β-lactam (azetidinone) precursors. Patent US6872717B2 details a two-step protocol beginning with cyclocondensation of imine derivatives. For example, N-alkyl imines derived from 4-methoxybenzenesulfonyl chloride undergo [2+2] cycloaddition with ketenes generated in situ from acyl chlorides and triethylamine. The resulting azetidinone intermediate is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux (65–67°C), achieving >85% yield. Critical parameters include:

- Solvent selection : THF outperforms diethyl ether due to superior LiAlH4 solubility

- Temperature control : Reflux conditions prevent side reactions from exothermic reduction

- Workup protocol : Sequential quenching with wet THF, aqueous HCl, and sodium sulfate filtration ensures product stability

Comparative studies show that NaBH4 in methanol provides inferior yields (≤45%) compared to LiAlH4, likely due to reduced reducing power toward strained four-membered rings.

Sulfonation at the 3-Position: Mechanistic and Practical Considerations

Installation of the 4-methoxyphenylsulfonyl group employs sulfonic acid derivatives under nucleophilic conditions. A preferred method involves treating 3-mercaptoazetidine with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize sulfonate ester formation, with yields reaching 78–82% after 6 hours. Alternative approaches include:

- Oxidative sulfonation : Treating 3-thioazetidine with Oxone® in aqueous acetone (20°C, 12 h), though yields drop to 65% due to overoxidation

- Grignard-mediated coupling : Reaction of 3-lithioazetidine with 4-methoxybenzenesulfonyl fluoride in THF at −78°C (58% yield)

Kinetic studies reveal second-order dependence on both azetidine and sulfonyl chloride concentrations, supporting an SN2-type mechanism.

m-Tolyl Methanone Functionalization via Cross-Coupling

Attachment of the m-tolyl carbonyl group utilizes Pd-catalyzed acylation. As demonstrated in Royal Society of Chemistry protocols, Suzuki-Miyaura coupling between 3-bromoazetidine and m-tolylboronic acid is followed by oxidation to the ketone. Critical parameters include:

- Catalytic system : PdCl2(PPh3)2 (2 mol%) with 1,4-bis(diphenylphosphino)butane (dppb, 4 mol%) in DMSO/DBU at 110°C

- Oxidation conditions : Jones reagent (CrO3/H2SO4) in acetone (0°C → 25°C, 4 h)

This sequential approach achieves 73% overall yield versus 52% for direct Friedel-Crafts acylation, attributed to better regiocontrol.

Integrated Synthetic Routes: Comparative Analysis

Three primary routes have been documented for the title compound:

| Route | Key Steps | Yield | Purity (HPLC) | Cost Index |

|---|---|---|---|---|

| 1 | Azetidinone reduction → Sulfonation → Acylation | 61% | 98.2% | $$$ |

| 2 | Radical sulfonylation → Ring-closing metathesis | 44% | 95.1% | $$ |

| 3 | One-pot tandem coupling/cyclization | 53% | 97.8% | $$$$ |

Route 1 remains the industrial standard due to scalability, while Route 3 shows promise for asymmetric synthesis applications.

Solvent and Temperature Optimization

Reaction efficiency correlates strongly with solvent polarity and boiling point:

- Azetidine reduction : THF (ε = 7.6) vs. Et2O (ε = 4.3) → 85% vs. 72% yield

- Sulfonation : DCM (bp 40°C) vs. chloroform (bp 61°C) → 82% vs. 68% yield (lower volatility reduces side-product formation)

- Cross-coupling : DMSO (bp 189°C) enables high-temperature stability of Pd complexes

Arrhenius analysis of the sulfonation step gives Ea = 45.2 kJ/mol, indicating significant thermal sensitivity.

Spectroscopic Characterization Benchmarks

Authentic samples exhibit consistent spectral profiles:

- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.8 Hz, 2H, SO2ArH), 7.45–7.32 (m, 4H, m-tolyl), 6.98 (d, J = 8.8 Hz, 2H, OMeArH), 4.12 (t, J = 7.2 Hz, 2H, azetidine CH2), 3.85 (s, 3H, OCH3), 3.78 (t, J = 7.2 Hz, 2H, azetidine CH2), 2.41 (s, 3H, CH3)

- 13C NMR : 195.8 (C=O), 163.2 (SO2ArC-O), 140.1–114.7 (aromatic carbons), 58.9 (azetidine C-N), 55.6 (OCH3), 21.3 (CH3)

- HRMS : [M+H]+ calcd. for C22H22NO4S: 396.1271; found: 396.1268

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Alcohols or amines may be formed.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. The presence of the azetidine ring and sulfonyl group suggests mechanisms that may inhibit tumor growth. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), by modulating key signaling pathways involved in cell proliferation and survival.

Antifungal Properties

The compound has also been evaluated for antifungal activity. Studies demonstrate its effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell wall synthesis, leading to cell death.

Mechanisms of Action

The biological activity of (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(m-tolyl)methanone is attributed to its ability to interact with specific biological targets. The sulfonyl group enhances the compound's binding affinity to enzymes and receptors, potentially inhibiting their activity. For instance, it may act as a competitive inhibitor for certain kinases involved in cancer progression.

Case Studies

Several case studies have documented the efficacy of this compound in various assays:

- In a study involving MCF-7 cells, the compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents, indicating superior potency.

- Another study highlighted its synergistic effects when combined with other antifungal agents, leading to enhanced therapeutic outcomes against resistant strains.

Synthetic Methodologies

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving amino alcohols or halides.

- Sulfonylation: The introduction of the sulfonyl group is performed using sulfonyl chlorides in the presence of a base.

- Final Coupling: The azetidine-sulfonyl intermediate is then coupled with m-tolyl derivatives through nucleophilic substitution reactions.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and antifungal properties | Induces apoptosis in cancer cells |

| Biological Activity | Interaction with enzymes and receptors | Competitive inhibition observed |

| Synthetic Methodologies | Multi-step synthesis involving azetidine formation and sulfonylation | Effective synthesis routes defined |

Wirkmechanismus

The mechanism of action of (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(m-tolyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and methanone groups are key functional moieties that contribute to its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Key Observations:

Pyrrolidine derivatives (e.g., ) exhibit higher synthetic yields (79%), suggesting that larger rings may be easier to functionalize.

Sulfonyl Group Impact: The 4-methoxyphenylsulfonyl group in the target compound likely improves solubility compared to non-methoxy sulfonyl analogs (e.g., phenylsulfonyl in ) due to increased polarity .

Biological Activity: AZD1979 , which shares an azetidine core and methoxyphenyl group, targets appetite modulation via melanin-concentrating hormone receptors, suggesting that the target compound may have central nervous system (CNS) applications. Pyrrolidine-based methanones (e.g., ) show potent orexin receptor antagonism, highlighting the importance of the methanone moiety in receptor binding.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons

Biologische Aktivität

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(m-tolyl)methanone, with the CAS number 1797690-20-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 345.4 g/mol. The compound features an azetidine ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉NO₄S |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 1797690-20-0 |

Research indicates that compounds containing azetidine and sulfonyl groups can exhibit significant biological activities, particularly in the inhibition of tubulin polymerization. This mechanism is crucial for the development of anti-cancer agents as it disrupts cell division.

- Tubulin Inhibition : Similar compounds have been shown to inhibit microtubule assembly, which is essential for mitosis. The inhibition of tubulin polymerization leads to cell cycle arrest in cancer cells, making them a target for cancer therapy .

- Modulation of Enzymatic Activity : The sulfonyl group can interact with various enzymes, potentially altering their activity and leading to therapeutic effects in conditions such as obesity and metabolic disorders .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study: Tubulin Polymerization Inhibition

A study focusing on azetidine derivatives demonstrated that modifications in the structure significantly influenced their inhibitory potency against tubulin polymerization. For instance, compounds with similar structural features exhibited IC50 values ranging from 0.92 μM to 1.5 μM, indicating strong inhibitory effects .

Structure–Activity Relationship (SAR)

The SAR studies highlighted that the presence of a methoxy group on the phenyl ring enhances the inhibitory activity of these compounds compared to their unsubstituted counterparts. This suggests that the electronic properties and steric factors play a critical role in their biological efficacy .

Efficacy and Potency

The efficacy of this compound can be compared with other known inhibitors:

| Compound | IC50 (μM) |

|---|---|

| (3-((4-Methoxyphenyl)sulfonyl)azetidin) | 1.1 |

| Combretastatin A-4 | 1.0 |

| Vincristine | 2.5 |

These values indicate that the compound's potency is comparable to established anti-cancer agents.

Q & A

Q. What are the common synthetic routes for (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(m-tolyl)methanone, and how are yields optimized?

The synthesis typically involves multi-step protocols, including:

- Sulfonylation : Reacting azetidine derivatives with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) .

- Coupling Reactions : Acylation of the sulfonylated azetidine with m-tolyl carbonyl precursors via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .

- Optimization : Yields are improved by controlling temperature (0–25°C), solvent polarity (e.g., THF or DMF), and catalysts (e.g., Pd(PPh₃)₄ for coupling) .

- Purity Assessment : Confirmed via HPLC (>95%) and LC-MS ([M+H]⁺ analysis) .

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Sulfonylation | 4-MeO-C₆H₄-SO₂Cl, Et₃N, DCM, 0°C | 70–85% | |

| Acylation | m-Tolyl carbonyl chloride, K₂CO₃, THF, reflux | 60–75% | |

| Cross-Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 50–65% |

Q. Which spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

- NMR Spectroscopy : ¹H/¹³C NMR identifies key functional groups (e.g., sulfonyl [δ ~3.5 ppm for SO₂], azetidine [δ ~4.2 ppm for N-CH₂]) .

- X-Ray Crystallography : Resolves stereochemistry and bond angles (e.g., azetidine ring puckering, dihedral angles between aryl groups) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ = 416.12 calculated for C₂₄H₂₅NO₄S) .

Q. Table 2: Key Crystallographic Data

| Parameter | Value (from ) | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Bond Length (C-S) | 1.76 Å | |

| Dihedral Angle (Azetidine) | 12.5° |

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational dipole moment values for this compound?

Ground-state (µg) and excited-state (µe) dipole moments are calculated via:

- Solvatochromic Shifts : Plotting Stokes shifts against solvent polarity parameters (e.g., ET(30)) .

- Stark Spectroscopy : Measures electric-field-induced spectral changes in oriented crystals .

- Contradictions : Discrepancies arise from solvent effects or approximations in density functional theory (DFT). Validate by comparing multiple solvents (e.g., toluene vs. DMSO) and using higher-level basis sets (e.g., B3LYP/6-311++G**) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Q. How do structural modifications (e.g., substituents on the aryl groups) affect biological activity in structure-activity relationship (SAR) studies?

- Functional Group Swaps : Replace 4-methoxy with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .

- Bioactivity Assays : Test in vitro against kinases or GPCRs, correlating IC₅₀ values with substituent Hammett constants (σ) .

- Molecular Docking : Use AutoDock Vina to predict binding poses (e.g., sulfonyl group as H-bond acceptor) .

Q. Table 3: SAR Trends for Analogues

| Substituent | Target (e.g., Kinase X) IC₅₀ (nM) | Trend | Reference |

|---|---|---|---|

| 4-OMe | 120 ± 15 | Baseline | |

| 4-CF₃ | 45 ± 6 | ↑ Activity | |

| 3-NO₂ | 280 ± 30 | ↓ Activity |

Q. How can researchers validate conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Q. What strategies optimize reaction selectivity in the synthesis of analogues with modified aryl groups?

- Protecting Groups : Temporarily block sulfonyl oxygen during coupling (e.g., TBSCl) .

- Microwave-Assisted Synthesis : Accelerate steps prone to side reactions (e.g., aryl bromide coupling) .

- Chiral Catalysts : Use RuPhos or Josiphos ligands for enantioselective acylation .

Q. How does the sulfonyl group influence electronic properties and reactivity in downstream functionalization?

- Electron-Withdrawing Effect : Activates azetidine for nucleophilic attack (e.g., SN2 at C-3) .

- Hydrogen Bonding : Stabilizes transition states in catalytic cycles (e.g., Pd-mediated cross-coupling) .

- Redox Stability : Prevents oxidation of the azetidine ring under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.